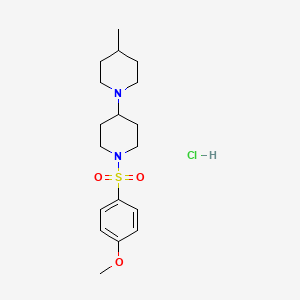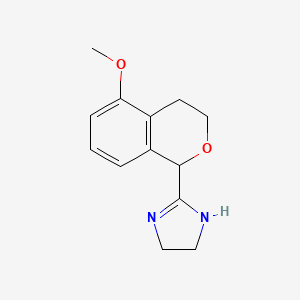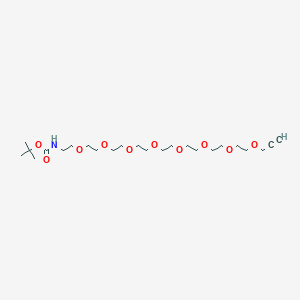
t-Boc-N-Amido-PEG8-propargyl
Übersicht
Beschreibung
T-Boc-N-Amido-PEG8-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-N-Amido-PEG8-propargyl can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG8-propargyl is C24H45NO10 . It has a molecular weight of 507.6 g/mol .Chemical Reactions Analysis
The propargyl group in t-Boc-N-Amido-PEG8-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amine can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
T-Boc-N-Amido-PEG8-propargyl has a molecular weight of 507.6 g/mol . The molecular formula is C24H45NO10 . The elemental analysis shows that it contains C, 56.79%; H, 8.94%; N, 2.76%; O, 31.52% .Wissenschaftliche Forschungsanwendungen
PEGylation for Biomedical Applications
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a significant area where t-Boc-N-Amido-PEG8-propargyl finds its applications. PEGylated bioreducible poly(amido amine)s, developed through Michael-type addition polymerization, involve mono-tert-butoxycarbonyl (Boc) PEG diamine. These copolymers, characterized for their gene delivery capabilities, form stable nano-scaled PEGylated polyplexes. Their low cytotoxicity and appreciable transfection efficiencies, despite being lower than their non-PEGylated counterparts, highlight the impact of PEGylation on endosomal escape mechanisms during gene delivery processes (Lin & Engbersen, 2011).
Novel Branched Polyethylene Glycol Synthesis
The synthesis of novel branched polyethylene glycols, incorporating t-Boc protected active amido groups and PEG chains, demonstrates the compound's versatility. The structural confirmation through various spectroscopic methods underlines its potential in creating complex molecular architectures for advanced material sciences (Ke-liang, 2007).
Targeted Gene Delivery
In targeted gene delivery, the compound finds use in the site-specific conjugation of epidermal growth factor (EGF)-PEG chains onto poly(amido amine) dendrons. The biocompatibility and gene transfer abilities of these dendrons, especially when modified with oligoamines and further functionalized with EGF ligand, demonstrate the potential of t-Boc-N-Amido-PEG8-propargyl in enhancing the specificity and efficiency of gene delivery systems (Yu et al., 2011).
Cross-Coupling Reactions in Organic Chemistry
The structural properties of N-acyl-tert-butyl-carbamates (Boc), including t-Boc-N-Amido-PEG8-propargyl, are crucial for cross-coupling reactions in organic synthesis. Their intrinsic twisted nature around the N-C(O) axis facilitates elusive amide bond N-C cross-coupling reactions, marking their significance in the development of new synthetic pathways (Szostak et al., 2016).
PEGylation of Proteins for Drug Development
t-Boc-N-Amido-PEG8-propargyl plays a role in the PEGylation of proteins, particularly in transglutaminase-mediated processes. The use of monodisperse Boc-PEG-NH(2) allows direct identification of PEGylation sites on proteins, facilitating the characterization of conjugated proteins, a crucial step in drug development (Mero et al., 2009).
siRNA Delivery Systems
The compound is utilized in the development of PEGylated poly(amido amine)s for siRNA delivery, highlighting its role in creating carriers for systemic in vivo delivery. The characteristics of these PEGylated polymers, such as decreased polyplex surface charge and reduced interaction with erythrocytes, underline the compound's importance in enhancing the delivery and efficacy of RNA interference-based therapeutics (Vader et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO10/c1-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-25-23(26)35-24(2,3)4/h1H,6-22H2,2-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPLGWQQONPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG8-propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)
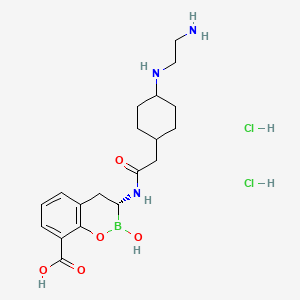
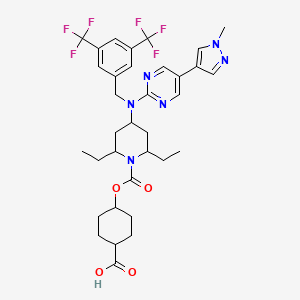
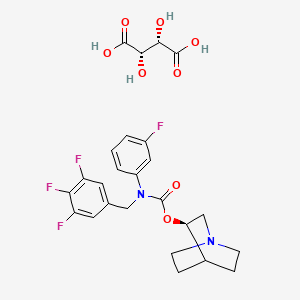
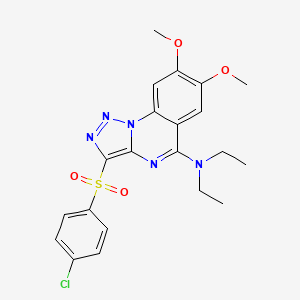


![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
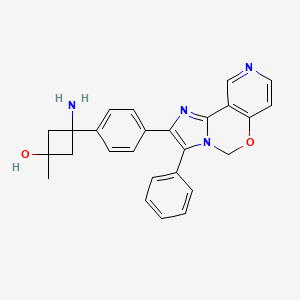
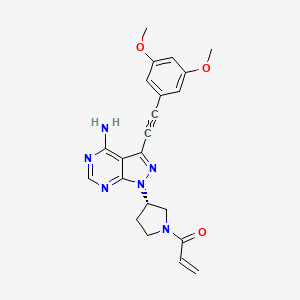
![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
